Chidamide

描述

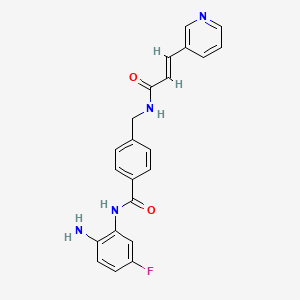

Structure

3D Structure

属性

IUPAC Name |

N-(2-amino-5-fluorophenyl)-4-[(3-pyridin-3-ylprop-2-enoylamino)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHHICFWKXDFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401121841 | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743420-02-2 | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=743420-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chidamide's Mechanism of Action in T-Cell Lymphoma: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms through which Chidamide, a novel histone deacetylase (HDAC) inhibitor, exerts its anti-tumor effects in T-cell lymphoma. The content herein is curated for an audience with a strong background in oncology, molecular biology, and pharmacology.

Core Mechanism of Action: Selective HDAC Inhibition

This compound is an orally active benzamide-type HDAC inhibitor with high selectivity for Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, as well as Class IIb HDAC10.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. In the context of cancer, the overexpression of certain HDACs leads to the deacetylation of histones, resulting in a condensed chromatin structure and the transcriptional repression of tumor suppressor genes.

By inhibiting these specific HDACs, this compound leads to the accumulation of acetylated histones, particularly at H3K9, H3K18, and H4K8.[1] This results in a more relaxed chromatin structure, facilitating the transcription of previously silenced genes that are critical for cell cycle regulation, apoptosis, and immune surveillance.

Quantitative Preclinical Data

This compound has demonstrated potent anti-proliferative activity across a range of T-cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Cell Line | T-Cell Lymphoma Subtype | IC50 (µM) | Citation |

| OCI-LY3 | Diffuse Large B-cell Lymphoma (ABC type) | 5.75 (48h), 1.138 (72h) | [3] |

| OCI-LY10 | Diffuse Large B-cell Lymphoma (ABC type) | 1.211 (48h), 0.6428 (72h) | [3] |

| RL | Transformed Follicular Lymphoma | >30 (24h) | [4] |

| DOHH2 | Transformed Follicular Lymphoma | 9.08 (24h), 0.85 (36h), 0.54 (48h) | [4] |

| SU-DHL4 | Transformed Follicular Lymphoma | 4.56 (24h), 3.17 (36h), 1.67 (48h) | [4] |

| Karpas422 | Transformed Follicular Lymphoma | >30 (24h) | [4] |

Key Cellular Effects and Signaling Pathways

This compound's anti-lymphoma activity is mediated through the induction of apoptosis, cell cycle arrest, and modulation of the tumor immune microenvironment. These effects are a consequence of its influence on several critical signaling pathways.

Induction of Apoptosis

This compound promotes apoptosis in T-cell lymphoma cells through both intrinsic and extrinsic pathways. A key mechanism is the alteration of the balance between pro-apoptotic and anti-apoptotic proteins.

-

Downregulation of Bcl-2: this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2.[5]

-

Upregulation of Pro-apoptotic Proteins: It can increase the ratio of BAX/Bcl-2, favoring apoptosis.[1]

-

Caspase Activation: this compound treatment leads to the cleavage and activation of executioner caspases, such as caspase-3.[5]

Cell Cycle Arrest

A hallmark of this compound's action is the induction of cell cycle arrest, primarily at the G0/G1 phase.[6][7][8] This is achieved by modulating the expression of key cell cycle regulatory proteins.

-

Upregulation of p21: this compound increases the expression of the cyclin-dependent kinase inhibitor p21, a critical regulator of the G1/S checkpoint.[1]

The following table summarizes the effect of this compound on the cell cycle distribution in T-cell lymphoma cell lines.

| Cell Line | This compound Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |

| ARP-1 | 0 | 45.3 | 38.2 | 16.5 | [6] |

| 0.5 | 55.1 | 30.1 | 14.8 | [6] | |

| 1.0 | 62.8 | 25.3 | 11.9 | [6] | |

| 2.0 | 70.2 | 18.9 | 10.9 | [6] | |

| XG1 | 0 | 48.9 | 35.1 | 16.0 | [6] |

| 0.5 | 58.2 | 28.7 | 13.1 | [6] | |

| 1.0 | 65.4 | 22.1 | 12.5 | [6] | |

| 2.0 | 73.1 | 16.5 | 10.4 | [6] |

Modulation of Key Signaling Pathways

This compound's effects are not limited to histone modifications and extend to the regulation of crucial intracellular signaling pathways implicated in T-cell lymphoma pathogenesis.

-

PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K and AKT, leading to decreased cell survival and proliferation.[9][10]

-

RAS/MAPK Pathway: Inhibition of the RAS/MAPK signaling cascade has also been reported, contributing to the anti-proliferative effects of this compound.[1]

-

NOTCH1 Signaling: this compound can downregulate the expression of NOTCH1, a key driver of proliferation in certain T-cell malignancies.[2][11]

-

STAT3 Signaling: this compound can suppress the phosphorylation and transcriptional activity of STAT3, a transcription factor that promotes the expression of anti-apoptotic proteins like Bcl-2.[5][10]

Clinical Efficacy in Peripheral T-Cell Lymphoma (PTCL)

Clinical trials have demonstrated the efficacy of this compound as a single agent in patients with relapsed or refractory PTCL.

| Study/Subgroup | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DOR) | Citation |

| Pivotal Phase II Study (n=79) | 28% | 14% | 9.9 months | [1][12] |

| Angioimmunoblastic T-cell Lymphoma (AITL) | 50% | 40% | Not Reported | [4] |

| Anaplastic Large Cell Lymphoma (ALCL), ALK- | Higher than other subtypes | Not Reported | Not Reported | [1] |

| Phase 1b/2 Study (with CHOEP, n=113) | 60.2% | 40.7% | Not Reported | [13] |

Safety and Tolerability

The most common treatment-related adverse events (AEs) are hematological, with non-hematological AEs being generally mild to moderate.

| Adverse Event | Any Grade | Grade 3/4 | Citation |

| Neutropenia | - | 8.1% - 20.3% | [9][14] |

| Thrombocytopenia | - | 5.4% - 22% | [4][9] |

| Anemia | - | 2.9% - 5.4% | [9][14] |

| Fatigue | 10% | - | [1] |

| Nausea | - | - | [1] |

| Diarrhea | - | - | [1] |

| Elevated ALT/AST | - | 16.2% | [9] |

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed T-cell lymphoma cells (e.g., OCI-LY10) in 96-well plates at a density of 2 x 10^5 cells/mL in a volume of 100 µL/well.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 0.3, 1, 3, 10, 30 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 2.5 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest cells and wash with cold PBS.

-

Annexin V/PI Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat T-cell lymphoma cells with this compound for 24 hours.

-

Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound for 48 hours, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Bcl-2, p21, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantification: Densitometry analysis of the bands can be performed to quantify changes in protein expression relative to a loading control.

Conclusion

This compound represents a significant advancement in the treatment of T-cell lymphoma, with a well-defined mechanism of action centered on the selective inhibition of HDACs. Its ability to induce apoptosis, promote cell cycle arrest, and modulate key oncogenic signaling pathways provides a strong rationale for its clinical use. Further research into synergistic combinations and the identification of predictive biomarkers will continue to refine its therapeutic application.

References

- 1. This compound in the treatment of peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound and orelabrutinib synergistically induce cell cycle arrest and apoptosis in diffuse large B-cell lymphoma by regulating the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic Efficacy of this compound and LB100 in Sézary Syndrome via TNC Downregulation and PI3K/AKT/mTOR Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. P1150: A PROSPECTIVE PHASE II CLINICAL TRIAL USING this compound, TISLELIZUMAB, AND PEGASPARGASE IN COMBINATION WITH RADIOTHERAPY AS FIRST-LINE TREATMENT IN STAGES I/II OF EXTRANODAL NK/T-CELL LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of this compound in the treatment of B-cell non-Hodgkin lymphoma: An updated systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound in the treatment of peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The combination of this compound with the CHOEP regimen in previously untreated patients with peripheral T-cell lymphoma: a prospective, multicenter, single arm, phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effectiveness and safety profile of this compound as maintenance therapy for peripheral T-cell lymphoma: a multicenter real-world study - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Selective HDAC Inhibitor Profile of Chidamide

Introduction

This compound, also known as Tucidinostat, Epidaza®, or HBI-8000, is a novel, orally bioavailable histone deacetylase (HDAC) inhibitor of the benzamide (B126) class.[1][2][3][4] It functions by selectively targeting specific HDAC isoforms, leading to the accumulation of acetylated histones and a more open chromatin structure.[5] This epigenetic modulation facilitates the transcription of genes that can inhibit tumor growth, induce cell cycle arrest, and promote apoptosis (programmed cell death).[5] this compound is the first oral subtype-selective HDAC inhibitor approved in China for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[4][6] Its approval has since expanded to include other indications and regions, such as Japan.[3][7] This guide provides a detailed overview of its isoform selectivity, molecular mechanisms, and the experimental protocols used for its characterization.

HDAC Selectivity and Potency

This compound exhibits a distinct selectivity profile, potently inhibiting Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10 at low nanomolar concentrations.[1][2][5][7][8] This selective inhibition is believed to contribute to its therapeutic window, potentially reducing the off-target effects and toxicities associated with non-selective HDAC inhibitors.[5]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against specific HDAC isotypes has been characterized through various in vitro enzymatic assays. The following table summarizes its activity.

| HDAC Isoform | Type | Potency (IC50) | Notes |

| HDAC1 | Class I | Low Nanomolar | This compound is a potent inhibitor of HDAC1, which is frequently associated with malignant phenotypes.[8] |

| HDAC2 | Class I | Low Nanomolar | Potently inhibited by this compound.[8] |

| HDAC3 | Class I | Low Nanomolar | Potently inhibited by this compound.[8] |

| HDAC10 | Class IIb | Low Nanomolar | This compound is a potent inhibitor of HDAC10.[8] |

Note: Specific IC50 values are often proprietary or vary between assay conditions. The available literature consistently describes the potency as being in the low nanomolar range for these specific isoforms.[8]

Modulation of Core Signaling Pathways

This compound exerts its antitumor effects by modulating multiple intracellular signaling pathways critical for cancer cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to suppress this pathway.[9][10] Treatment with this compound leads to a marked reduction in the phosphorylation of key pathway components like PI3K and Akt, thereby inactivating the downstream signaling cascade.[9][10] This disruption promotes apoptosis and suppresses cell proliferation in various cancer cell lines.[9]

JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 signaling pathway is crucial for cell growth and survival in many hematological malignancies. This compound treatment has been demonstrated to downregulate this pathway.[1] It achieves this by upregulating Suppressor of Cytokine Signaling (SOCS) proteins, which are negative regulators of JAK2/STAT3 signaling.[1] The subsequent inhibition of JAK2 and STAT3 phosphorylation leads to the downregulation of anti-apoptotic proteins like Bcl-xL and Mcl-1, thereby inducing apoptosis.[1]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is another key regulator of cell proliferation and differentiation. This compound has been shown to inhibit the MAPK/ERK signaling pathway in various cancer cells.[11][12] This inhibition contributes to its anti-proliferative and pro-apoptotic effects.[11] Microarray analyses have confirmed that this compound treatment leads to significant changes in the expression of MAPK-related genes, particularly those associated with the ERK1/2 pathway.[11]

Apoptosis and Cell Cycle Regulation

A primary outcome of this compound treatment is the induction of apoptosis and cell cycle arrest.[5][7]

-

Apoptosis: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thus increasing the Bax/Bcl-2 ratio.[10][13][14] This shift promotes the activation of caspases, which are key executioners of apoptosis.[13][14]

-

Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G0/G1 phase.[1][5] This is achieved by upregulating the expression of cyclin-dependent kinase inhibitors like p21 and downregulating proteins that promote cell cycle progression, such as c-Myc and Cyclin D1.[1][14]

Key Experimental Protocols

The characterization of this compound's activity relies on a set of standardized in vitro and cell-based assays.

In Vitro HDAC Activity Assay (Fluorometric)

This assay directly measures the inhibitory effect of this compound on HDAC enzyme activity.

-

Objective: To determine the concentration of this compound required to inhibit 50% of HDAC activity (IC50).

-

Methodology:

-

Lysate Preparation: Prepare cell lysates from cancer cell lines (e.g., SKM-1, HEL) treated with varying doses of this compound.[1]

-

Reaction Setup: In a 96-well plate, add 50 µg of cell lysate to wells containing a fluorometric HDAC substrate.[1]

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow for the deacetylation reaction.[1]

-

Development: Add a lysine (B10760008) developer solution to the wells and incubate for an additional 15-30 minutes at 37°C.[1] The developer reacts with the deacetylated substrate to produce a fluorescent signal.

-

Detection: Measure the fluorescence using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.[1]

-

Analysis: The fluorescence intensity is proportional to HDAC activity. Calculate the percentage of inhibition relative to an untreated control to determine IC50 values.

-

Cell Viability Assay (CCK-8)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Objective: To determine the IC50 value of this compound in specific cancer cell lines over time.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., 3 x 10⁴ cells/well) into 96-well plates in 100 µL of medium.[9]

-

Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for specified time periods (e.g., 24, 36, 48 hours).[9]

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[9]

-

Incubation: Incubate the plates for an additional 2 hours at 37°C.[9]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]

-

Analysis: The absorbance is proportional to the number of viable cells. Data is presented as a percentage of viable cells relative to untreated controls, and IC50 values are calculated using software like GraphPad Prism.[9]

-

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

-

Objective: To measure the percentage of apoptotic cells following this compound treatment.

-

Methodology:

-

Cell Treatment: Treat cells (e.g., SKM-1, HEL) with different concentrations of this compound for a set time, such as 48 hours.[1]

-

Harvest and Wash: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[15]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[15]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.[1]

-

Conclusion

This compound is a subtype-selective HDAC inhibitor with a well-defined mechanism of action. Its potent and selective inhibition of HDAC1, 2, 3, and 10 leads to the modulation of critical oncogenic signaling pathways, including PI3K/Akt, JAK2/STAT3, and MAPK/ERK. This activity culminates in potent anti-proliferative effects through the induction of cell cycle arrest and apoptosis. The standardized experimental protocols outlined herein are fundamental for the continued preclinical and clinical evaluation of this compound and other novel HDAC inhibitors in the drug development pipeline. Its established efficacy and safety profile in treating hematological malignancies provide a strong rationale for its further exploration in other cancer types, both as a monotherapy and in combination regimens.[6][8]

References

- 1. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Tucidinostat - Wikipedia [en.wikipedia.org]

- 4. HUYA Bioscience International Announces Regulatory Approval Of this compound, The First Selective HDAC Inhibitor In China - HUYABIO International [huyabio.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound tablets: HDAC inhibition to treat lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: Targeting epigenetic regulation in the treatment of hematological malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits Cell Proliferation via the PI3K/AKT Pathway in...: Ingenta Connect [ingentaconnect.com]

- 11. This compound inhibits t(8;21) AML cell proliferation and AMK1/ETO and C-KIT expression by inhibiting ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. This compound, a histone deacetylase inhibitor, induces growth arrest and apoptosis in multiple myeloma cells in a caspase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synergistic effect of HDAC inhibitor this compound with Cladribine on cell cycle arrest and apoptosis by targeting HDAC2/c-Myc/RCC1 axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Chidamide in Preclinical Models: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chidamide, also known as Epidaza® or HBI-8000, is a novel, orally available benzamide-type histone deacetylase (HDAC) inhibitor. It selectively targets HDAC subtypes 1, 2, 3 (Class I), and 10 (Class IIb), which are frequently implicated in the pathogenesis of various malignancies. By modulating the acetylation of histones and other non-histone proteins, this compound plays a crucial role in regulating gene expression, leading to the inhibition of tumor growth, induction of apoptosis, and cell cycle arrest. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from various in vivo and in vitro models.

Pharmacokinetics

The preclinical pharmacokinetic profile of this compound has been evaluated in several animal models, primarily in rodents. These studies have aimed to characterize its absorption, distribution, metabolism, and excretion (ADME) properties to inform clinical trial design.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize the key pharmacokinetic parameters of this compound in preclinical models.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | 1 |

| AUC(0-t) | µg/Lmin | 50275.4 ± 11013.2 |

| AUC(0-∞) | µg/Lmin | 52083.1 ± 11776.5 |

| t1/2 | min | 135.6 ± 71.9 |

| CL | L/min/kg | 0.02 ± 0.01 |

| Vd | L/kg | 3.6 ± 1.1 |

| Cmax | µg/L | 1374.3 ± 276.5 |

Data from a study in Sprague-Dawley rats.[1]

Pharmacodynamics

The pharmacodynamic effects of this compound have been extensively studied in a variety of preclinical cancer models, demonstrating its potent anti-tumor activity. These studies have elucidated the mechanisms by which this compound exerts its therapeutic effects.

In Vivo Efficacy in a Transformed Follicular Lymphoma Xenograft Model

In a preclinical study utilizing a CB17/Icr-Prkdcscid/IcrlcoCrl mouse xenograft model with DOHH2 human follicular lymphoma cells, orally administered this compound demonstrated significant anti-tumor activity.[2]

Table 2: In Vivo Efficacy of Oral this compound in a DOHH2 Xenograft Model

| Parameter | Vehicle Control | This compound (10 mg/kg/day) |

| Tumor Growth | Uninhibited | Significant inhibition observed after 13 days of treatment.[2] |

| Toxicity | - | No fatal toxicity observed.[2] |

| Mechanism | - | Downregulation of the PI3K/AKT signaling pathway.[2] |

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT and JAK2/STAT3 pathways are two of the most well-documented targets.

This compound treatment has been demonstrated to suppress the activation of the PI3K/AKT signaling pathway in various cancer cell lines.[2] This inhibition leads to downstream effects on cell cycle regulation and apoptosis.

Caption: this compound inhibits HDACs, leading to suppression of the PI3K/AKT pathway.

This compound has also been shown to downregulate the JAK2/STAT3 signaling pathway, which is aberrantly activated in many cancers and promotes cell growth and survival.

Caption: this compound downregulates the JAK2/STAT3 pathway, partly via SOCS3 upregulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Subcutaneous Xenograft Mouse Model for Transformed Follicular Lymphoma

This protocol outlines the in vivo assessment of this compound's anti-tumor efficacy.

-

Cell Culture: DOHH2 human transformed follicular lymphoma cells are cultured in appropriate media.

-

Animal Model: Female CB17/Icr-Prkdcscid/IcrlcoCrl mice (6-8 weeks old) are used.

-

Tumor Cell Inoculation: 1 x 10^7 DOHH2 cells in 200 µL of PBS are subcutaneously injected into the right flank of each mouse.[2]

-

Randomization and Treatment: Once tumors are palpable (approximately 3 days post-inoculation), mice are randomized into treatment and control groups.[2]

-

Treatment Group: Receives this compound (e.g., 10 mg/kg/day) administered by oral gavage.[2]

-

Control Group: Receives the vehicle (e.g., PBS with 0.5% methylcellulose (B11928114) and 0.1% Tween-80) by oral gavage.

-

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every other day). Tumor volume is calculated using the formula: (length x width^2) / 2.[2]

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Caption: Workflow for a subcutaneous xenograft model to evaluate this compound's efficacy.

Western Blot Analysis for PI3K/AKT and JAK2/STAT3 Signaling

This protocol is used to determine the effect of this compound on the protein expression and phosphorylation status of key components in signaling pathways.

-

Cell Lysis: Cancer cells treated with this compound or vehicle are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total-AKT, phospho-AKT, total-STAT3, phospho-STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The preclinical data for this compound demonstrate its promise as a potent and selective HDAC inhibitor with significant anti-tumor activity across a range of cancer models. Its oral bioavailability and long half-life in animals are favorable pharmacokinetic properties. The pharmacodynamic studies have clearly shown its ability to inhibit tumor growth and modulate key cancer-related signaling pathways, including the PI3K/AKT and JAK2/STAT3 pathways. The experimental protocols provided in this guide offer a framework for further preclinical investigation into the therapeutic potential of this compound. Further studies are warranted to fully elucidate its oral pharmacokinetic profile in various preclinical models and to explore its efficacy in a broader range of cancer types.

References

The Role of Chidamide in the Epigenetic Regulation of Gene Expression: A Technical Guide

Executive Summary: Chidamide (CS055/HBI-8000) is a novel, orally active benzamide-class histone deacetylase inhibitor (HDACi) with selective activity against HDAC subtypes 1, 2, 3, and 10.[1][2] These enzymes are crucial epigenetic regulators, and their aberrant activity is frequently implicated in the pathogenesis of various malignancies by promoting the silencing of tumor suppressor genes.[3][4] By inhibiting these specific HDACs, this compound induces hyperacetylation of histones, leading to chromatin relaxation and the reactivation of gene expression.[1][5] This mechanism triggers a cascade of anti-tumor effects, including cell cycle arrest, induction of apoptosis, and modulation of the tumor immune microenvironment.[3] This technical guide provides an in-depth overview of this compound's core mechanism, its impact on key signaling pathways, quantitative efficacy data, and detailed experimental protocols for its study.

Core Mechanism of Action: Selective HDAC Inhibition

The primary mechanism of this compound involves the direct inhibition of histone deacetylase enzymes. HDACs remove acetyl groups from the lysine (B10760008) residues of histone proteins, leading to a more compact chromatin structure (heterochromatin) that is generally inaccessible to transcription factors, resulting in gene silencing.[1][6] In many cancers, HDACs are overexpressed, contributing to the downregulation of genes that control cell proliferation, differentiation, and apoptosis.[1]

This compound selectively targets Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC (HDAC10), which are strongly associated with malignant phenotypes.[1][2][4] By binding to the active site of these enzymes, this compound blocks their deacetylase activity. This leads to an accumulation of acetylated histones (hyperacetylation), particularly on Histone H3 and H4.[4][5][7] The increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and DNA. This results in a more relaxed, open chromatin structure (euchromatin), facilitating the access of transcription machinery to gene promoter regions and thereby reactivating the expression of previously silenced tumor suppressor genes.[1][6]

Quantitative Analysis of In Vitro Efficacy

This compound's anti-proliferative effects have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity, particularly in hematological malignancies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|

| Follicular Lymphoma | ||||

| RL | Transformed Follicular Lymphoma | ~15 | 24 | [4] |

| DOHH2 | Transformed Follicular Lymphoma | ~4.5 | 24 | [4] |

| SU-DHL4 | Transformed Follicular Lymphoma | ~10 | 24 | [4] |

| Karpas422 | Transformed Follicular Lymphoma | ~30 | 24 | [4] |

| Diffuse Large B-Cell Lymphoma | ||||

| SU-DHL2 | DLBCL | 2.722 | 72 | [8] |

| OCI-LY3 | DLBCL | 1.353 | 72 | [8] |

| MZ | DLBCL | 4.183 | 72 | [8] |

| Lung Cancer | ||||

| CAFQ1 | Primary NSCLC | 10.18 | 48 | [9] |

| Multiple Myeloma |

| Various (8 lines) | Multiple Myeloma | 1.1 - 12.9 | 48 |[10] |

Table 2: Summary of this compound's Molecular Effects on Key Proteins

| Effect | Target Protein(s) | Observation | Cell Types | Reference |

|---|---|---|---|---|

| Histone Acetylation | Acetyl-Histone H3, Acetyl-Histone H4 | Significant increase | MDS, AML, Lymphoma, MM | [4][5][7][11] |

| HDAC Expression | HDAC1, HDAC2, HDAC3, HDAC10 | Time-dependent downregulation | Follicular Lymphoma | [4] |

| Cell Cycle Arrest | p21, p27, CDK2 | Upregulation of p21/p27, downregulation of CDK2 | MDS, AML, Lymphoma | [4][5][12] |

| Apoptosis Induction | Cleaved Caspase-3, Cleaved PARP, Bcl-2 | Upregulation of pro-apoptotic proteins, downregulation of anti-apoptotic Bcl-2 | Lymphoma, MDS, AML | [4][8][12] |

| Oncogene Suppression | c-Myc, STAT3, p-STAT3 | Downregulation of expression and/or phosphorylation | MDS, AML, DLBCL | [5][8][9] |

| PI3K/AKT Pathway | PDK1, p-AKT (Ser473/Thr308) | Marked reduction in expression/phosphorylation | Follicular Lymphoma | [4] |

| Immune Checkpoints | PD-L1 | Upregulation of expression | Sarcoma, Breast Cancer |[13][14] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating several critical intracellular signaling pathways that govern cell survival, proliferation, and immune response.

PI3K/AKT Pathway

The PI3K/AKT pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. Studies in transformed follicular lymphoma have shown that this compound can downregulate this pathway.[4] Treatment leads to a marked reduction in the expression of PDK1 and the phosphorylation of its downstream target AKT at both Ser473 and Thr308.[4] This inactivation contributes to the induction of G1 cell cycle arrest and apoptosis.[4]

JAK/STAT Pathway

The JAK/STAT signaling pathway is crucial for cytokine-mediated cell proliferation and survival, and its aberrant activation is common in hematological malignancies. This compound has been shown to suppress this pathway in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) cells.[5] The mechanism involves the epigenetic upregulation of Suppressors of Cytokine Signaling 3 (SOCS3), a negative regulator of the pathway.[5] Increased SOCS3 expression leads to the downregulation of JAK2 and STAT3 phosphorylation, subsequently reducing the expression of downstream targets like c-Myc, Mcl-1, and Bcl-xL, which promotes cell cycle arrest and apoptosis.[5]

Immunomodulation

Beyond its direct effects on tumor cells, this compound significantly modulates the tumor microenvironment to enhance anti-tumor immunity.[2][13] It has been shown to upregulate the expression of Major Histocompatibility Complex (MHC) class I and II molecules and the immune checkpoint ligand PD-L1 on tumor cells.[13][14] This can increase tumor cell recognition by T-cells. Furthermore, this compound can enhance the cytotoxic activity of Natural Killer (NK) cells and T-cells and promote the expression of genes associated with lymphocyte chemotaxis, potentially increasing the infiltration of immune cells into the tumor.[2][15][16] These immunomodulatory properties provide a strong rationale for combining this compound with immune checkpoint inhibitors.[11][13]

Detailed Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assessment (CCK-8 Assay)

This protocol is used to determine the cytotoxic effects of this compound and calculate IC50 values.[4]

-

Cell Seeding : Seed tumor cells (e.g., 3 x 10⁴ cells/well) in 100 µL of complete medium into 96-well plates.

-

Treatment : After allowing cells to adhere (if applicable), treat them with a serial dilution of this compound (e.g., 0.1 to 30 µM) and a vehicle control (e.g., DMSO).

-

Incubation : Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.

-

Final Incubation : Incubate for an additional 1-4 hours until the color develops.

-

Measurement : Measure the absorbance at 450 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Protein Expression and Acetylation

This protocol is used to detect changes in the levels of total and post-translationally modified (e.g., acetylated, phosphorylated) proteins.[4][5][9][11]

-

Sample Preparation : Treat cells with various concentrations of this compound for the desired duration. Harvest and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification : Measure protein concentration using a BCA assay kit.

-

Electrophoresis : Separate equal amounts of protein (e.g., 20-40 µg) on a 10-15% SDS-PAGE gel.

-

Transfer : Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., Acetyl-Histone H3, HDAC1, p-AKT, Cleaved Caspase-3) overnight at 4°C.

-

Washing : Wash the membrane three times with TBST.

-

Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection : After further washes, visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization : Re-probe the membrane with an antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

This protocol is used to quantify this compound-induced apoptosis and its effect on cell cycle distribution.[4]

For Apoptosis (Annexin V/PI Staining):

-

Cell Treatment & Harvest : Treat cells with this compound for 24 or 48 hours. Harvest cells, including the supernatant, and wash with cold PBS.

-

Staining : Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation : Incubate in the dark for 15 minutes at room temperature.

-

Analysis : Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

For Cell Cycle Analysis:

-

Cell Treatment & Harvest : Treat cells with this compound for the desired time. Harvest and wash cells with PBS.

-

Fixation : Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining : Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation : Incubate for 30 minutes at room temperature in the dark.

-

Analysis : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a significant advancement in epigenetic therapy, acting as a selective inhibitor of HDACs 1, 2, 3, and 10. Its mechanism of action is centered on the re-establishment of a normal epigenetic landscape, leading to the expression of critical tumor-suppressing genes. By inducing histone hyperacetylation, this compound triggers multiple anti-cancer pathways, resulting in cell cycle arrest, apoptosis, and favorable modulation of the tumor immune microenvironment. The quantitative data and pathway analyses presented herein underscore its potency and provide a strong basis for its clinical application, both as a monotherapy and in combination with other agents, such as chemotherapy and immunotherapy, for the treatment of various hematological and solid tumors.[17][18] Further research will continue to elucidate predictive biomarkers and optimize combination strategies to maximize the therapeutic potential of this epigenetic modulator.[4]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Targeting epigenetic regulation in the treatment of hematological malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound combined with paclitaxel effectively reverses the expression of histone deacetylase in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a subtype-selective histone deacetylase inhibitor, enhances Bortezomib effects in multiple myeloma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone deacetylases inhibitor this compound synergizes with humanized PD1 antibody to enhance T-cell chemokine expression and augment Ifn-γ response in NK-T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel histone deacetylase inhibitor this compound induces G0/G1 arrest and apoptosis in myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of this compound in Combination with PD-1 Inhibitor and Radiotherapy for HER2-Negative Advanced Breast Cancer: Study Protocol of a Single Arm Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frequent amplification of HDAC genes and efficacy of HDAC inhibitor this compound and PD-1 blockade combination in soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel Mechanism of Action of Histone Deacetylase Inhibitor this compound: Enhancing the Chemotaxis Function of Circulating PD-1(+) Cells From Patients With PTCL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | A Novel Mechanism of Action of Histone Deacetylase Inhibitor this compound: Enhancing the Chemotaxis Function of Circulating PD-1(+) Cells From Patients With PTCL [frontiersin.org]

- 17. This compound tablets: HDAC inhibition to treat lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound combined with traditional chemotherapy for primary cutaneous aggressive epidermotropic CD8+ cytotoxic T-cell lymphoma: A case report - PMC [pmc.ncbi.nlm.nih.gov]

Chidamide-Induced Apoptosis in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chidamide, a novel benzamide-type histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent in the treatment of various hematological malignancies. Its mechanism of action is multifaceted, with the induction of apoptosis being a cornerstone of its anti-tumor activity. This technical guide provides an in-depth exploration of the molecular pathways through which this compound triggers programmed cell death in malignant hematopoietic cells. We consolidate quantitative data on its efficacy, present detailed protocols for key experimental assays, and offer visual representations of the core signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

This compound selectively inhibits histone deacetylases (HDACs), particularly HDAC1, 2, 3, and 10, leading to an accumulation of acetylated histones and non-histone proteins. This alteration in the epigenetic landscape results in the reactivation of tumor suppressor genes, cell cycle arrest, and ultimately, the induction of apoptosis. This guide will dissect the primary apoptotic pathways modulated by this compound in hematological cancers, including Diffuse Large B-cell Lymphoma (DLBCL), Acute Myeloid Leukemia (AML), and Chronic Myeloid Leukemia (CML).

Quantitative Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound have been quantified across a range of hematological malignancy cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the extent of apoptosis induction observed in key studies.

Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines

| Cell Line | Malignancy Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |

| SU-DHL-2 | DLBCL (ABC-subtype) | 2.722 | 72 | |

| OCI-LY3 | DLBCL (ABC-subtype) | 1.353 | 72 | |

| MZ | DLBCL (GCB-subtype) | 4.183 | 72 | |

| DOHH2 | Follicular Lymphoma | 9.08 (24h), 0.54 (48h) | 24, 48 | |

| SU-DHL-4 | Follicular Lymphoma | 4.56 (24h), 1.67 (48h) | 24, 48 | |

| RL | Follicular Lymphoma | 30.39 (24h), 1.87 (48h) | 24, 48 | |

| Karpas-422 | Follicular Lymphoma | 10.92 (24h), 3.09 (48h) | 24, 48 | |

| Kasumi-1 | AML | 1.39 (untreated), 0.15 (+Adriamycin) | 24 | |

| HL-60/ADM | AML | 1.79 (untreated), 0.25 (+Adriamycin) | 24 | |

| KBM5 | CML | 4.7 | 48 | |

| KBM5-T315I | CML (TKI-resistant) | 8.6 | 48 | |

| CA46 | B-cell Lymphoma | 1.063 - 1.652 | Not Specified | |

| Daudi | B-cell Lymphoma | 1.063 - 1.652 | Not Specified | |

| JeKo-1 | B-cell Lymphoma | 1.063 - 1.652 | Not Specified | |

| Raji | B-cell Lymphoma | 1.063 - 1.652 | Not Specified | |

| Namalwa | B-cell Lymphoma | 1.063 - 1.652 | Not Specified | |

| Ramos | B-cell Lymphoma | 1.063 - 1.652 | Not Specified |

Table 2: this compound-Induced Apoptosis Rates in Hematological Malignancy Cell Lines

| Cell Line | Malignancy Type | This compound Conc. (µM) | Apoptosis Rate (%) | Treatment Duration (hours) | Reference |

| SU-DHL-2 | DLBCL | 10 | ~50% (Early + Late) | 48 | |

| OCI-LY3 | DLBCL | 10 | ~40% (Early + Late) | 48 | |

| MZ | DLBCL | 10 | ~35% (Early + Late) | 48 | |

| Kasumi-1 | AML | 5 - 40 | Dose-dependent increase | 48 | |

| HL-60/ADM | AML | 5 - 40 | Dose-dependent increase | 48 | |

| NB4 | AML | 1 | Significant increase | 72 | |

| HL-60 | AML | 1 | Significant increase | 72 | |

| SKM-1 | MDS/AML | 3 | Significant increase | 48 | |

| HEL | MDS/AML | 3 | Significant increase | 48 |

Core Apoptotic Signaling Pathways

This compound induces apoptosis through several interconnected signaling pathways. The primary mechanisms involve the intrinsic mitochondrial pathway and the modulation of key survival signaling cascades.

The STAT3/Bcl-2 Axis

A pivotal mechanism of this compound's action is the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. In many hematological malignancies, STAT3 is constitutively active and promotes the transcription of anti-apoptotic proteins, most notably B-cell lymphoma 2 (Bcl-2). This compound treatment leads to a dose-dependent decrease in both the total and phosphorylated levels of STAT3. This, in turn, downregulates the expression of Bcl-2, shifting the cellular balance towards apoptosis. The reduction in Bcl-2 is accompanied by an increase in the expression of cleaved caspase-3, a key executioner of apoptosis.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a critical survival pathway that is often hyperactivated in hematological malignancies. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of both PI3K and Akt. The inactivation of the PI3K/Akt pathway contributes to the pro-apoptotic effects of this compound by modulating downstream effectors that are involved in cell survival and proliferation.

Induction of Reactive Oxygen Species (ROS)

This compound treatment can lead to an accumulation of intracellular reactive oxygen species (ROS). Elevated ROS levels can induce oxidative stress, leading to DNA damage and the activation of apoptosis through both intrinsic and extrinsic pathways. In multiple myeloma cells, this compound-induced ROS accumulation has been shown to enhance the efficacy of other anti-myeloma agents like lenalidomide.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the study of drug-induced apoptosis. Below are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effect of this compound on hematological cancer cell lines.

-

Materials:

-

Hematological cancer cell lines (e.g., SU-DHL-2, OCI-LY3, MZ)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

96-well plates

-

This compound (stock solution in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.

-

Harvest cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

Western Blot Analysis

This protocol is for detecting the expression levels of key apoptosis-related proteins.

-

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. (Specific antibody dilutions should be optimized as per manufacturer's instructions).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize protein bands using an imaging system.

-

Normalize the expression of target proteins to a loading control (e.g., β-actin).

-

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Materials:

-

Treated and control cells

-

DCFH-DA probe

-

Serum-free medium

-

Fluorescence microscope or plate reader

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Wash the cells with serum-free medium.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).

-

Quantify the change in ROS levels relative to the control group.

-

Conclusion

This compound effectively induces apoptosis in a variety of hematological malignancies through the modulation of key signaling pathways, including the STAT3/Bcl-2 axis and the PI3K/Akt pathway, as well as through the generation of reactive oxygen species. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further elucidate the therapeutic potential of this compound and to develop novel combination strategies for the treatment of hematological cancers. The provided diagrams serve as a visual aid to conceptualize the intricate molecular mechanisms underlying this compound-induced apoptosis.

Initial In Vitro Studies of Chidamide on Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies of Chidamide (also known as Tucidinostat or HBI-8000), a novel benzamide (B126) class histone deacetylase (HDAC) inhibitor, with a focus on its effects on solid tumors. This compound selectively inhibits HDAC1, 2, 3, and 10, leading to antitumor effects through various mechanisms.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting specific histone deacetylases (HDACs), particularly HDAC1, HDAC2, HDAC3, and HDAC10.[1][2] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed and accessible chromatin structure. This "open" chromatin state facilitates the transcription of previously silenced genes, including tumor suppressor genes, which in turn can inhibit tumor growth, promote cell cycle arrest, and induce apoptosis (programmed cell death).[1]

Key anti-tumor activities of this compound observed in in vitro studies include:

-

Reactivation of Tumor Suppressor Genes: By altering chromatin structure, this compound can restore the expression of silenced tumor suppressor genes, re-establishing normal cellular control mechanisms.[1]

-

Induction of Apoptosis: this compound has been shown to induce apoptosis in a variety of cancer cell lines by upregulating pro-apoptotic genes (e.g., Bax) and downregulating anti-apoptotic genes (e.g., Bcl-2).[3][4][5][6]

-

Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G1 phase.[1][3][7] This is often achieved by upregulating cyclin-dependent kinase inhibitors like p21.[3][4][5]

-

Modulation of Immune Response: this compound can also enhance the body's immune response against cancer cells by increasing the expression of molecules involved in immune recognition.[1][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on this compound's effect on solid tumor cell lines.

Table 1: IC50 Values of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | 0.1549 ± 0.019 | [9] |

| HepG2 | Hepatocellular Carcinoma | Not specified, but showed antiproliferative activity | [10] |

| A2780 | Ovarian Cancer | Not specified, but showed antiproliferative activity | [10] |

| MGC-803 | Gastric Cancer | Not specified, but sensitive to this compound | [11] |

| BGC-823 | Gastric Cancer | Not specified, but sensitive to this compound | [11] |

| SGC-7901 | Gastric Cancer | Not specified, but sensitive to this compound | [11] |

| MKN45 | Gastric Cancer | Not specified, but sensitive to this compound | [11] |

| T47D | Breast Cancer | 0.025 (25 nM) | [12] |

| MCF-7 | Breast Cancer | 0.020 (20 nM) | [12] |

Table 2: Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | Cancer Type | Effect | Observations | Reference |

| Multiple Myeloma Cells | Multiple Myeloma | G0/G1 Arrest & Apoptosis | Decreased cyclin D1 and c-myc; Increased p53 and p21; Upregulated Bax/Bcl-2 ratio. | [3] |

| SKM-1 | Myelodysplastic Syndromes (MDS) | G0/G1 Arrest | Increase in G0/G1 phase from ~38% to ~85% at 3 µM for 24h. | [7] |

| HEL | Acute Myeloid Leukemia (AML) | G0/G1 Arrest | Increase in G0/G1 phase from ~39% to ~54% at 3 µM for 24h. | [7] |

| Pancreatic Cancer Cells | Pancreatic Cancer | Apoptosis | Dose-dependent induction of apoptosis. | [5] |

| DOHH2 & SU-DHL4 | Follicular Lymphoma | Apoptosis | Dose-dependent increase in apoptotic cells. | [13] |

| MCF-7 & T47D | Breast Cancer | Apoptosis | Promoted apoptosis, reversible by autophagy inhibitor 3-MA. | [12] |

| MDR Breast Cancer Cells | Breast Cancer | G0/G1 Arrest & Apoptosis | Induced G0/G1 arrest and enhanced apoptosis. | [14][15] |

| MDS & AML Cell Lines | MDS & AML | G0/G1 Arrest & Apoptosis | Down-regulated CDK2; Regulated p-P53 and p21; Down-regulated Bcl-2; Up-regulated cleaved Caspase-3 and Bax. | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the in vitro studies of this compound.

Cell Viability Assay (CCK-8 Assay)

-

Objective: To determine the inhibitory effect of this compound on the proliferation of cancer cells and to calculate the IC50 value.

-

Protocol:

-

Seed cancer cells (e.g., MGC-803, BGC-823, SGC-7901, MKN45) in 96-well plates at a density of 5x10³ cells/well and culture overnight.[11]

-

Treat the cells with a series of concentrations of this compound for 24, 48, or 72 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability rate and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

-

Protocol:

-

Treat cancer cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Cell Cycle Analysis (Flow Cytometry with PI Staining)

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Protocol:

-

Treat cells with this compound for a specified time.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide (PI).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis

-

Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

-

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bcl-2, Bax, cleaved Caspase-3, AKT, p-AKT) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by this compound

This compound has been shown to modulate several key signaling pathways implicated in cancer progression.

Caption: Key signaling pathways modulated by this compound in cancer cells.

General Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's effects on solid tumor cells.

Caption: General workflow for in vitro evaluation of this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a histone deacetylase inhibitor, induces growth arrest and apoptosis in multiple myeloma cells in a caspase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in the treatment of peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. A novel histone deacetylase inhibitor this compound induces G0/G1 arrest and apoptosis in myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Mechanism of Action of Histone Deacetylase Inhibitor this compound: Enhancing the Chemotaxis Function of Circulating PD-1(+) Cells From Patients With PTCL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor activity of histone deacetylase inhibitor this compound alone or in combination with epidermal growth factor receptor tyrosine kinase inhibitor icotinib in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Synergistic Antitumor Activity of this compound in Combination with Bortezomib on Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound enhances cytotoxicity of doxorubicin by promoting autophagy and apoptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | this compound Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer [frontiersin.org]

- 15. This compound Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Chidamide's Impact on Tumor Suppressor Gene Reactivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chidamide, a novel benzamide (B126) class histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-tumor activity across a range of hematological and solid malignancies. Its primary mechanism of action involves the selective inhibition of HDAC subtypes 1, 2, 3, and 10, leading to the accumulation of acetylated histones and a more open chromatin structure. This epigenetic modification facilitates the reactivation of silenced tumor suppressor genes, representing a cornerstone of its therapeutic efficacy. This technical guide provides an in-depth analysis of this compound's effect on tumor suppressor gene reactivation, detailing the molecular pathways involved, quantitative data from preclinical studies, and comprehensive experimental protocols.

Introduction: The Epigenetic Basis of Cancer and HDAC Inhibition

In many cancers, epigenetic silencing of tumor suppressor genes is a key driver of oncogenesis. This silencing is often mediated by the overexpression or aberrant activity of histone deacetylases (HDACs), which remove acetyl groups from histone proteins, leading to a condensed chromatin state that is inaccessible to transcriptional machinery.

This compound directly counteracts this process. By inhibiting specific HDAC isoforms, it restores the acetylation of histones, particularly H3 and H4, leading to a relaxed chromatin structure. This "re-opening" of the chromatin allows for the transcription of previously silenced tumor suppressor genes, which in turn can induce cell cycle arrest, apoptosis, and modulate the immune response against cancer cells.

Core Mechanism: Reactivation of Tumor Suppressor Genes

This compound's anti-tumor effects are multifaceted, but its ability to reactivate tumor suppressor genes is a central pillar of its mechanism. This reactivation restores critical cellular checkpoints and apoptotic pathways that are often dismantled in cancer cells.

The p53 Signaling Pathway

The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis. In many cancers, the p53 pathway is inactivated. This compound has been shown to reactivate the p53 pathway, leading to increased expression of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][2] This upregulation of p21 induces cell cycle arrest, primarily at the G0/G1 phase, thereby preventing cancer cell proliferation.[1][3]

Induction of Apoptosis

Beyond cell cycle arrest, this compound promotes apoptosis, or programmed cell death, in cancer cells. This is achieved through the regulation of the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptosis pathway. This compound treatment has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4][5] This shift in balance leads to the activation of caspases and subsequent execution of the apoptotic program.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |

| DOHH2 | Transformed Follicular Lymphoma | CCK-8 | IC50 (24h) | 9.08 ± 2.03 | [6] |

| DOHH2 | Transformed Follicular Lymphoma | CCK-8 | IC50 (36h) | 0.85 ± 0.07 | [6] |

| DOHH2 | Transformed Follicular Lymphoma | CCK-8 | IC50 (48h) | 0.54 ± 0.05 | [6] |

| SU-DHL4 | Transformed Follicular Lymphoma | CCK-8 | IC50 (24h) | 4.56 ± 0.31 | [6] |

| SU-DHL4 | Transformed Follicular Lymphoma | CCK-8 | IC50 (36h) | 3.17 ± 0.2 | [6] |

| SU-DHL4 | Transformed Follicular Lymphoma | CCK-8 | IC50 (48h) | 1.67 ± 0.05 | [6] |

| RPMI8226 | Multiple Myeloma | CCK-8 | IC50 (48h) | ~2 | [7] |

| U266 | Multiple Myeloma | CCK-8 | IC50 (48h) | ~4 | [7] |

| SKM-1 | Myelodysplastic Syndromes | CCK-8 | IC50 (48h) | Not specified | [3] |

| HEL | Acute Myeloid Leukemia | CCK-8 | IC50 (48h) | Not specified | [3] |

Table 2: this compound-Induced Changes in Gene and Protein Expression

| Cell Line | Treatment | Target | Method | Change | Reference |

| SKM-1, HEL | 3 µM this compound (24h) | p21 mRNA | Real-time PCR | Upregulated | [3] |

| SKM-1, HEL | 3 µM this compound (24h) | c-Myc, Bcl-xL, Mcl-1 mRNA | Real-time PCR | Downregulated | [3] |

| CALDOX, MCF-7/A02 | This compound | p53, p21, Puma, Bax protein | Western Blot | Upregulated | [2] |

| CALDOX, MCF-7/A02 | This compound | Bcl-xL, Bcl-2 protein | Western Blot | Downregulated | [2] |

| PaTu8988 | This compound (dose-dependent) | Bax/Bcl-2 ratio | Western Blot | Increased | [4][5] |

| PaTu8988 | This compound (dose-dependent) | p21 protein | Western Blot | Decreased | [4][5] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effect of this compound on tumor suppressor gene reactivation. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell Viability Assay (CCK-8)

This assay measures cell proliferation and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.[3]

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.25-8 µmol/l) for different time points (e.g., 24, 48, 72 hours).[7]

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[3]

-

Incubation: Incubate the plate for 2 hours at 37°C.[3]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bax, Bcl-2, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the interaction between proteins and DNA in the cell.

-

Cross-linking: Cross-link protein-DNA complexes in this compound-treated and control cells with 1% formaldehyde.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., acetylated-Histone H3) or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR or sequencing (ChIP-seq) to identify the DNA sequences associated with the protein of interest.[8]

Conclusion